molecular formula C7H8N2O2 B3025255 4,6-Dimethylpyrimidine-2-carboxylic acid CAS No. 60420-76-0

4,6-Dimethylpyrimidine-2-carboxylic acid

Cat. No.: B3025255
CAS No.: 60420-76-0
M. Wt: 152.15 g/mol
InChI Key: DMYOHBBZDMHYAE-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2-carboxylic acid is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a pyrimidine derivative characterized by the presence of two methyl groups at positions 4 and 6, and a carboxylic acid group at position 2 on the pyrimidine ring. This compound is a white crystalline solid that is soluble in water and organic solvents.

Biochemical Analysis

Biochemical Properties

4,6-Dimethylpyrimidine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitrates, aiding in their removal from water . The nature of these interactions involves the nitrogen atom in the compound, which can form bonds with other molecules, facilitating biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with nitrates can impact cellular metabolism by altering the availability of nitrates for cellular processes . Additionally, its solubility in water, ethanol, and ether allows it to be readily absorbed by cells, influencing various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrogen atom in the compound can form bonds with other molecules, facilitating enzyme inhibition or activation . This can lead to changes in gene expression, as the compound can influence the activity of enzymes involved in transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been shown to be stable under certain conditions, but its long-term effects on cellular function are still being studied . In vitro and in vivo studies have shown that the compound can have lasting effects on cellular processes, depending on the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as aiding in the removal of nitrates from the body . At high doses, it can have toxic or adverse effects, impacting cellular function and overall health . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Its role in removing nitrates from water suggests that it may also be involved in nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s solubility in water, ethanol, and ether allows it to be readily absorbed and distributed within the body . Its localization and accumulation in specific tissues can impact its overall effectiveness and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in certain subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine with carbon dioxide in the presence of a base, such as sodium hydroxide, to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while reduction can produce pyrimidine alcohols .

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylpyrimidine-2-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyrimidine ring.

Properties

IUPAC Name

4,6-dimethylpyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-5(2)9-6(8-4)7(10)11/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYOHBBZDMHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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